

Comparative Analysis of Peficitinib Hydrochloride's Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	Peficitinib hydrochloride	
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This guide provides a detailed comparison of the cross-reactivity and selectivity profile of **Peficitinib hydrochloride** against other prominent Janus kinase (JAK) inhibitors. The data presented is compiled from head-to-head comparative studies to ensure objective evaluation. Detailed experimental protocols for key assays are provided to support data interpretation and future research.

Introduction to Peficitinib and the JAK Family

Peficitinib hydrochloride is an orally administered small molecule that functions as a Janus kinase (JAK) inhibitor.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of the JAK-STAT signaling pathway. This pathway is integral to the cellular response to a multitude of cytokines and growth factors, playing a central role in immune function and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class. Peficitinib is classified as a pan-JAK inhibitor, demonstrating activity against all four JAK isoforms.[1]

Comparative Kinase Selectivity

The selectivity of JAK inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Peficitinib and other clinically relevant JAK inhibitors



against the four JAK family members. The data is collated from studies where the inhibitors were evaluated under the same experimental conditions to allow for a direct and objective comparison.

JAK Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	Predominant Selectivity
Peficitinib	3.9	5.0	0.7	4.8	Pan-JAK (moderate JAK3 selectivity)
Tofacitinib	1	20	1	86	JAK1/JAK3
Baricitinib	5.9	5.7	>400	53	JAK1/JAK2
Upadacitinib	43	120	2300	4700	JAK1
Filgotinib	10	28	810	116	JAK1

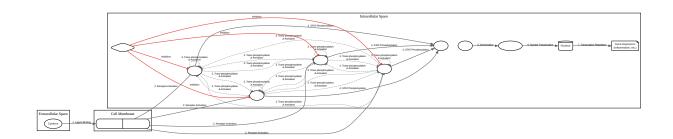
Data compiled from various sources where direct comparisons were made.

Peficitinib exhibits a pan-JAK inhibition profile with low nanomolar potency against all four isoforms. Notably, it displays a moderate selectivity for JAK3, with an IC50 value of 0.7 nM. In comparison, Tofacitinib shows high potency for JAK1 and JAK3. Baricitinib is a potent inhibitor of JAK1 and JAK2. Upadacitinib and Filgotinib demonstrate the highest selectivity for JAK1.

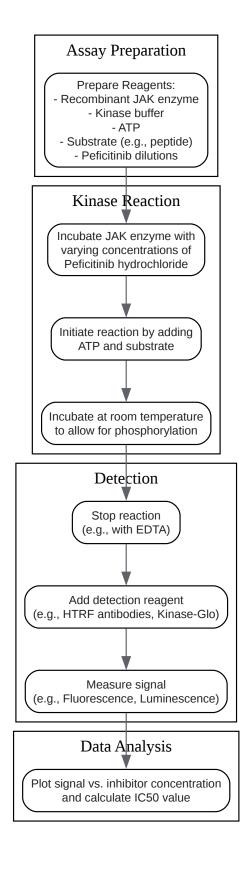
Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams have been generated using the DOT language.









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References

- 1. selleckchem.com [selleckchem.com]
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